4-(Cyclopentylmethoxy)piperidine
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Overview
Description
4-(Cyclopentylmethoxy)piperidine is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol It is a piperidine derivative, characterized by a piperidine ring substituted with a cyclopentylmethoxy group
Mechanism of Action
Target of Action
Piperidine, a structural component of 4-(cyclopentylmethoxy)piperidine, has been reported to have anticancer potential, suggesting that it may interact with cellular targets involved in cancer progression .
Mode of Action
Piperidine derivatives have been shown to exhibit anticancer properties, potentially through interactions with key signaling pathways involved in cancer, such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethoxy)piperidine typically involves the reaction of piperidine with cyclopentylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylmethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced piperidine derivatives, and various substituted piperidines .
Scientific Research Applications
4-(Cyclopentylmethoxy)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.
4-(Cyclopentylmethoxy)methylpiperidine: A derivative with an additional methyl group, exhibiting different chemical and biological properties.
Uniqueness
4-(Cyclopentylmethoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. Its cyclopentylmethoxy group provides steric hindrance and electronic effects that influence its interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(cyclopentylmethoxy)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(3-1)9-13-11-5-7-12-8-6-11/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDACKFOQJSIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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